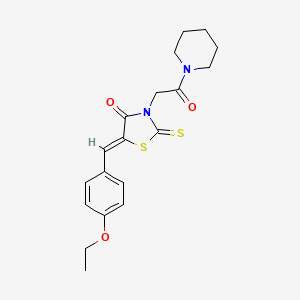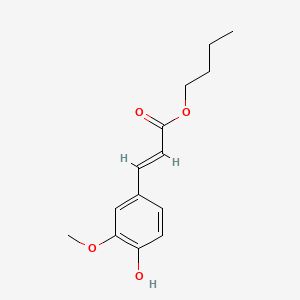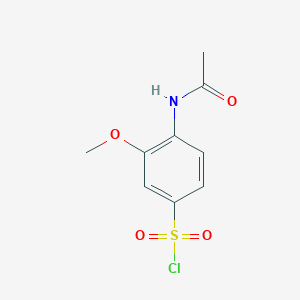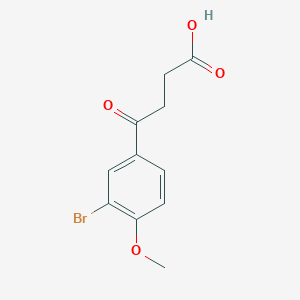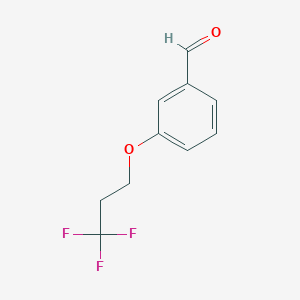
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
説明
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, also known as DMNQ, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. DMNQ is a member of the naphthyridine family of compounds and has been shown to have significant antioxidant properties. In
科学的研究の応用
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential use in various scientific applications, including its use as an electron acceptor in organic solar cells, as a redox mediator in electrochemical cells, and as a probe for studying oxidative stress in cells. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one exerts its effects through the generation of reactive oxygen species (ROS), which can cause oxidative damage to cells. However, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has also been shown to have significant antioxidant properties, which can help protect cells from oxidative damage. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has been shown to activate the Nrf2-Keap1 pathway, which is a key regulator of antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects:
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and induce autophagy in cells. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and the ability to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one also has several limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one. One potential direction is the development of new synthetic methods for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one that are more efficient and environmentally friendly. Another direction is the development of new therapeutic applications for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, including the treatment of inflammatory diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one and its potential effects on human health.
特性
IUPAC Name |
4,7-dimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-9(13)12-10-8(6)4-3-7(2)11-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMJCTZSWITAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





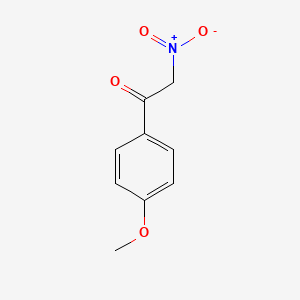
![Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-](/img/structure/B3267734.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide](/img/structure/B3267742.png)
